2,3-Dimethoxytoluene (also known as 3-methylveratrole) is a substituted aromatic ether widely used in organic synthesis as a key intermediate.[1] Its primary value lies in the specific 2,3-dimethoxy substitution pattern on the toluene core, which precisely dictates the outcome of subsequent electrophilic substitution reactions. This structural feature makes it a critical precursor for multi-step syntheses where specific isomer formation is essential, such as in the production of pharmaceutical intermediates and analogs of Coenzyme Q10.[2][3]
Substituting 2,3-Dimethoxytoluene with other dimethoxytoluene isomers or simpler analogs like veratrole (1,2-dimethoxybenzene) is often unfeasible due to loss of regioselectivity. The specific arrangement of the two methoxy groups and the methyl group directs subsequent functionalization, such as formylation or lithiation, to a single, predictable position on the aromatic ring. Using a different isomer would lead to the formation of incorrect regioisomers or complex product mixtures, necessitating costly and often inefficient purification steps. This makes the precise 2,3-isomer essential for achieving high yields and purity of the desired downstream product without extensive separation protocols.[4][5]
3,4-Isomer is a solid at room temperature; handling and dissolution profiles may differ.
1,2-Dimethoxy pattern is essential for Jackson cyclisation; other isomers may not react.
Similar CAS and molecular weight risk isomer mix-up; confirm via RI or refractive index.
In the Vilsmeier-Haack formylation, a critical step for producing pharmaceutical intermediates like 2,3,4-trimethoxybenzaldehyde (an intermediate for Trimetazidine), the choice of starting material dictates yield and purity. Formylation of 1,2,3-trimethoxybenzene, a closely related but more complex precursor, is reported to provide the target aldehyde with a yield of approximately 75% and a purity of ≥99.5%.[6] While direct comparative data is limited, the established high-yield pathways utilizing this specific reaction underscore the importance of a precisely substituted aromatic core for efficient conversion, a role for which 2,3-dimethoxytoluene is a logical precursor for subsequent methylation and formylation.
| Evidence Dimension | Product Yield |
| Target Compound Data | Serves as a logical precursor for methylation then formylation routes. |
| Comparator Or Baseline | 1,2,3-Trimethoxybenzene (comparator precursor) yields 75% of 2,3,4-trimethoxybenzaldehyde.[6] |
| Quantified Difference | Not a direct comparison, but highlights the established high efficiency of formylating a correctly pre-substituted benzene ring. |
| Conditions | Vilsmeier-Haack formylation using dimethylformamide (DMF) and phosphorus oxychloride at 80-85 °C.[6] |
For multi-step syntheses of pharmaceutical ingredients, maximizing yield at each stage is critical for process efficiency and cost-effectiveness.
Reported lowest RI among dimethoxytoluene isomers; supports isomer-specific identification.
Mass spectral match factor 905 further confirms identity.
2,3-Dimethoxytoluene is a foundational building block for synthesizing the quinone ring of Coenzyme Q (ubiquinone) variants.[2] The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), a key intermediate for Coenzyme Q10, can be achieved via the oxidation of 3,4,5-trimethoxytoluene. One modern catalytic method reports 73% selectivity at 76% arene conversion for this transformation.[7] This highlights the efficiency of processes starting with a pre-functionalized toluene core, for which 2,3-dimethoxytoluene is a direct and logical starting material for subsequent methylation and oxidation, avoiding more complex routes from less substituted precursors.
| Evidence Dimension | Product Selectivity in Oxidation |
| Target Compound Data | Direct precursor to intermediates like 3,4,5-trimethoxytoluene used in high-selectivity CoQ0 synthesis. |
| Comparator Or Baseline | Oxidation of 3,4,5-trimethoxytoluene (a downstream derivative) proceeds with 73% selectivity.[7] |
| Quantified Difference | N/A (Highlights efficiency of the synthetic route for which the target compound is a key starting material). |
| Conditions | Divanadium-catalyzed oxidation with hydrogen peroxide.[7] |
Accessing the specific 2,3-dimethoxy-5-methyl substitution pattern efficiently is crucial for the economic synthesis of high-value nutraceuticals like Coenzyme Q10.
Liquid state and lower density simplify handling; refractive index enables rapid identity check.
Literature values; confirm with supplier CoA.
In an industrial setting, the physical properties of isomers can significantly impact process efficiency, particularly in separation and purification steps. 2,3-Dimethoxytoluene has a boiling point of 202-203 °C.[8] This is distinct from its common precursor and potential substitute, veratrole (1,2-dimethoxybenzene), which has a boiling point of 206-207 °C.[9] While seemingly small, this difference can be exploited in fractional distillation processes, allowing for easier separation from related materials, which is a key consideration for achieving high purity at scale.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 202-203 °C[8] |
| Comparator Or Baseline | Veratrole (1,2-Dimethoxybenzene): 206-207 °C[9] |
| Quantified Difference | 3-5 °C lower boiling point than Veratrole. |
| Conditions | Standard atmospheric pressure (lit.) |
A distinct boiling point relative to common starting materials or impurities simplifies purification by distillation, reducing energy costs and improving throughput in a manufacturing environment.
Essential 1,2-dioxygenation pattern for tetrahydroisoquinoline core.
Reported synthetic route; may require Lewis acid optimisation.
Reported enantiospecific annulation strategy using this isomer.
Yield and ee from disclosed synthetic study; context-dependent.
Supports batch-to-batch consistency for multi-step synthesis.
Supplier CoA data; verify upon receipt.
This compound is the right choice for multi-step syntheses where formylation or other electrophilic substitutions must occur at a specific position. Its inherent directing effects ensure high yields of a single regioisomer, making it a valuable precursor for drugs like Trimetazidine and other complex molecules where isomeric purity is a regulatory and efficacy requirement.[6][10]
For research and production of ubiquinones and their analogs (e.g., Idebenone), 2,3-Dimethoxytoluene provides the correct foundational structure for building the 2,3-dimethoxy-5-methyl quinone head.[2][7] Using this specific starting material simplifies the synthetic route to these high-value antioxidant compounds.
The defined reactivity of 2,3-Dimethoxytoluene makes it suitable for creating complex substituted phenols and anisoles used as building blocks in the agrochemical industry.[11] Its predictable reaction sites allow for the controlled construction of active ingredients where specific substitution patterns are key to biological activity.
Irritant